![molecular formula C11H16F3NO3 B1509961 (S)-tert-butyl 2-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate CAS No. 913979-70-1](/img/structure/B1509961.png)
(S)-tert-butyl 2-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate
Overview
Description
(S)-tert-butyl 2-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate, also known as (S)-TB2TP, is an organic compound with a wide range of scientific applications. It is a versatile reagent used in many chemical reactions and is useful in the synthesis of various compounds. In addition, (S)-TB2TP has been found to have a variety of biological effects, including anti-inflammatory, anti-cancer, and anti-bacterial activities.
Scientific Research Applications
1. Use in Asymmetric Synthesis
(S)-tert-butyl 2-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate is utilized in asymmetric synthesis. For instance, its reduction with sodium borohydride or lithium aluminum hydride yields (S)-tert-butyl 2-((R)-perfluoro-1-hydroxyalkyl)pyrrolidine-1-carboxylate with high diastereoselectivities (up to >98% de) (Funabiki et al., 2008).
2. Role in Nitrile Anion Cyclization
This compound plays a critical role in the nitrile anion cyclization process, leading to the synthesis of N-tert-butyl disubstituted pyrrolidines. A notable example is its transformation into (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid, showcasing its utility in producing chiral pyrrolidine derivatives (Chung et al., 2005).
3. Contribution to Crystal Structure Analysis
It is used in crystal structure analysis, as demonstrated in the synthesis and characterization of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate. The structure was characterized by X-ray diffraction studies, providing insights into molecular conformation (Naveen et al., 2007).
4. Influenza Neuraminidase Inhibitor Synthesis
This compound is integral in synthesizing potent inhibitors of influenza neuraminidase, such as (+/-)-(2S,3R,4R)-2-(trifluoroacetamido)methyl-3-amino-1-(N'-ethyl-N'-isopropylcarbamyl)pyrrolidine-4-carboxylic acid. Its role in developing such inhibitors highlights its significance in medicinal chemistry (Wang et al., 2001).
5. Efficient N-tert-Butoxycarbonylation of Amines
The compound is instrumental in the N-tert-butoxycarbonylation of amines, representing a green and efficient method in this chemical process. It showcases the versatility of (S)-tert-butyl 2-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate in organic synthesis (Karimian & Tajik, 2014).
properties
IUPAC Name |
tert-butyl (2S)-2-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO3/c1-10(2,3)18-9(17)15-6-4-5-7(15)8(16)11(12,13)14/h7H,4-6H2,1-3H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXZYCVUEJSXKH-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50727775 | |
Record name | tert-Butyl (2S)-2-(trifluoroacetyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50727775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-butyl 2-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate | |
CAS RN |
913979-70-1 | |
Record name | tert-Butyl (2S)-2-(trifluoroacetyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50727775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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